Dimecolonium
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Overview
Description
DIMECOLONIUM is a chemical compound known for its N-cholinolytic properties. It acts as a ganglion-blocking agent, which means it can inhibit the transmission of nerve impulses in the autonomic ganglia. This compound has been studied for its effects on ganglioid neurons, where it has shown to increase functional activity during and after the blockade .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DIMECOLONIUM typically involves the esterification of 2-carboxy-1,1,6-trimethylpiperidinium iodide with (2-hydroxyethyl)trimethylammonium. The reaction conditions usually require a controlled environment with specific temperature and pH levels to ensure the successful formation of the ester bond .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar esterification processes. The production is carried out in reactors where the reactants are mixed under controlled conditions to achieve high yield and purity. The final product is then purified and crystallized to obtain this compound iodide in its solid form .
Chemical Reactions Analysis
Types of Reactions
DIMECOLONIUM undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: It can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Various halogenating agents and nucleophiles are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different carboxylic acids, while reduction can produce various amines .
Scientific Research Applications
DIMECOLONIUM has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: Studies have explored its effects on neuronal activity and its potential as a ganglion-blocking agent.
Medicine: Research is ongoing to investigate its potential therapeutic uses, particularly in conditions involving autonomic nervous system dysfunction.
Mechanism of Action
DIMECOLONIUM exerts its effects by blocking the transmission of nerve impulses in the autonomic ganglia. It achieves this by binding to cholinergic receptors, thereby inhibiting the action of acetylcholine. This results in decreased neuronal activity and reduced transmission of nerve signals. The molecular targets include the M1, M2, and M3 receptors, which are involved in the parasympathetic nervous system .
Comparison with Similar Compounds
Similar Compounds
Dicyclomine: Another anticholinergic agent used to treat irritable bowel syndrome.
Atropine: A well-known antimuscarinic agent used in various medical applications.
Scopolamine: Used to treat motion sickness and postoperative nausea.
Uniqueness
DIMECOLONIUM is unique in its specific action on ganglioid neurons and its ability to increase functional activity during and after the blockade. This sets it apart from other similar compounds that may not have the same level of specificity or efficacy in ganglion-blocking .
Properties
CAS No. |
20110-34-3 |
---|---|
Molecular Formula |
C14H30N2O2+2 |
Molecular Weight |
258.40 g/mol |
IUPAC Name |
trimethyl-[2-(1,1,6-trimethylpiperidin-1-ium-2-carbonyl)oxyethyl]azanium |
InChI |
InChI=1S/C14H30N2O2/c1-12-8-7-9-13(16(12,5)6)14(17)18-11-10-15(2,3)4/h12-13H,7-11H2,1-6H3/q+2 |
InChI Key |
ZRPJBDLMSFSJJW-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC([N+]1(C)C)C(=O)OCC[N+](C)(C)C |
Origin of Product |
United States |
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